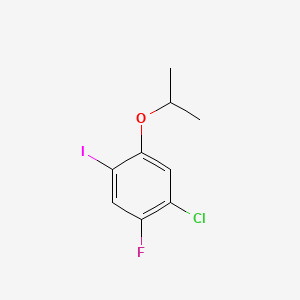
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene is an organic compound with the molecular formula C9H9ClFIO It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, iodine, and isopropoxy groups attached to the benzene ring
Méthodes De Préparation
The synthesis of 1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a suitable benzene precursor, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene involves its interaction with molecular targets and pathways within a system. The halogen atoms and isopropoxy group can influence the compound’s reactivity and binding affinity to specific targets. These interactions can lead to various biological effects, depending on the context of its use .
Comparaison Avec Des Composés Similaires
1-Chloro-2-fluoro-4-iodo-5-isopropoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-fluoro-5-iodo-2-isopropoxybenzene: Similar structure but different positioning of the halogen atoms.
1-Bromo-5-chloro-2-fluoro-4-iodobenzene: Contains a bromine atom instead of an isopropoxy group.
1-Chloro-2-fluoro-4-iodobenzene: Lacks the isopropoxy group, making it less complex.
The uniqueness of this compound lies in its specific combination of halogen atoms and the isopropoxy group, which can impart distinct chemical and physical properties .
Propriétés
Formule moléculaire |
C9H9ClFIO |
|---|---|
Poids moléculaire |
314.52 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-4-iodo-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9ClFIO/c1-5(2)13-9-3-6(10)7(11)4-8(9)12/h3-5H,1-2H3 |
Clé InChI |
IBSHQNOUFCNPBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC(=C(C=C1I)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


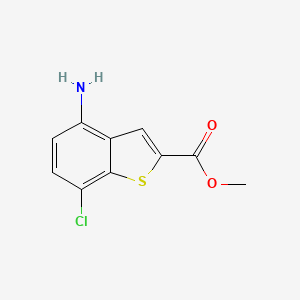
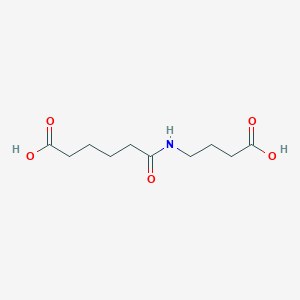
![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
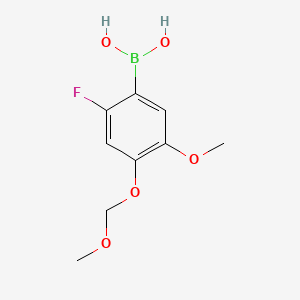
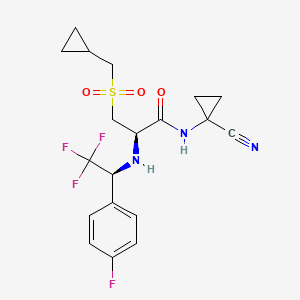
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
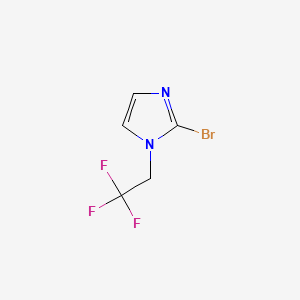

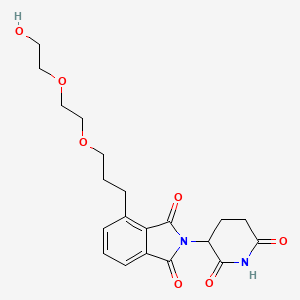
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14763837.png)
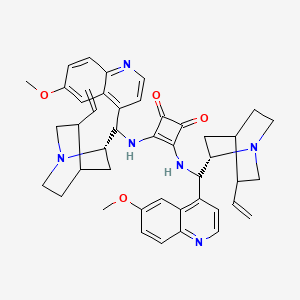

![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
![3-[2-(2,5-Dimethylphenoxy)ethyl]-2,2,5-trimethylhexanoate](/img/structure/B14763858.png)
